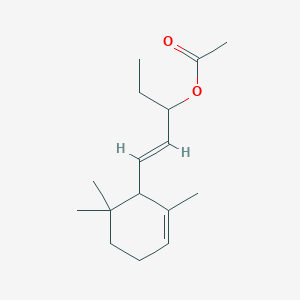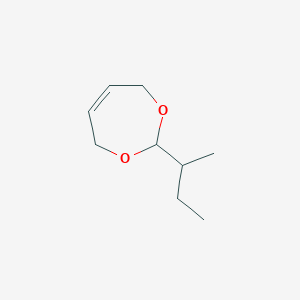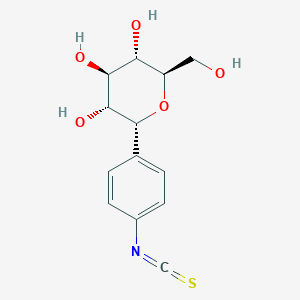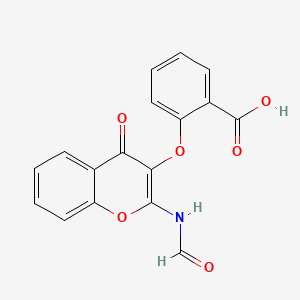![molecular formula C11H11NO B13832908 1,2,5,6-Tetrahydropyrrol[3,2,1-ij]quinoline-4-on](/img/structure/B13832908.png)
1,2,5,6-Tetrahydropyrrol[3,2,1-ij]quinoline-4-on
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyroquilon is a systemic fungicide primarily used to control rice blast disease. It is often formulated as a solution in cyclohexane at a concentration of 10 micrograms per milliliter. This compound is known for its ability to inhibit melanin biosynthesis in fungi, thereby preventing the development of fungal infections .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pyroquilon involves the cyclization of appropriate precursors under controlled conditions. The key steps include the formation of the pyrroloquinolinone core through a series of cyclization and oxidation reactions. Specific details on the reaction conditions and catalysts used are proprietary and may vary depending on the manufacturer .
Industrial Production Methods: Industrial production of Pyroquilon typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to meet regulatory standards. The final product is dissolved in cyclohexane to achieve the desired concentration of 10 micrograms per milliliter .
Chemical Reactions Analysis
Types of Reactions: Pyroquilon undergoes various chemical reactions, including:
Oxidation: Pyroquilon can be oxidized to form different quinoline derivatives.
Reduction: Reduction reactions can convert Pyroquilon into its corresponding dihydro derivatives.
Substitution: Pyroquilon can participate in substitution reactions, particularly at the nitrogen and carbon atoms in the pyrroloquinolinone ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be employed under acidic or basic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions include various quinoline and dihydroquinoline derivatives, which may have different biological activities and applications .
Scientific Research Applications
Pyroquilon has a wide range of scientific research applications:
Mechanism of Action
Pyroquilon exerts its effects by binding to the naphthol pocket of fungal trihydroxynaphthalene reductase, an enzyme involved in melanin biosynthesis. This binding inhibits the enzyme’s activity, preventing the formation of melanin and thereby hindering the development of fungal infections . The molecular targets and pathways involved in this mechanism are crucial for its antifungal activity.
Comparison with Similar Compounds
Tricyclazole: Another fungicide that inhibits melanin biosynthesis in fungi.
Carpropamid: Used to control rice blast disease by inhibiting melanin biosynthesis.
Isoprothiolane: A systemic fungicide with a similar mode of action.
Uniqueness: Pyroquilon is unique in its specific binding to the naphthol pocket of fungal trihydroxynaphthalene reductase, which distinguishes it from other fungicides that may target different enzymes or pathways. Its formulation in cyclohexane at a concentration of 10 micrograms per milliliter also provides a stable and effective delivery method for agricultural applications .
Properties
Molecular Formula |
C11H11NO |
|---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
1-azatricyclo[6.3.1.04,12]dodeca-2,4(12),7-trien-9-one |
InChI |
InChI=1S/C11H11NO/c13-10-5-7-12-6-4-8-2-1-3-9(10)11(8)12/h3-4,6H,1-2,5,7H2 |
InChI Key |
XOMCWUAQMIBCIS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C3C(=C1)C(=O)CCN3C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-hydroxy-2-(4-methoxyphenyl)-8,8-dimethyl-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxypyrano[2,3-h]chromen-4-one](/img/structure/B13832842.png)





![[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]-[[(2R,3R,4S,5S,6R)-3-ethoxy-2,3,4,5-tetrahydroxy-6-(hydroxymethyl)oxan-2-yl]peroxy-hydroxyphosphoryl]oxyphosphinic acid](/img/structure/B13832864.png)






![9,10-Didehydro Cabergoline; Ergoline-8-carboxamide, 9,10-didehydro-N-[3-(dimethylamino)propyl]-N-[(ethylamino)carbonyl]-5-(2-propen-1-yl)-, (8ss)-; (6aR,9R)-7-Allyl-N-[3-(dimethylamino)propyl]-N-(ethylcarbamoyl)-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide](/img/structure/B13832912.png)
